molecular formula C20H22O3 B2849486 2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one CAS No. 859664-56-5

2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one

Cat. No.: B2849486
CAS No.: 859664-56-5
M. Wt: 310.393
InChI Key: NFXINGCOLOPMQI-UHFFFAOYSA-N
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Description

2',3',9',10'-Tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one is a structurally complex spirocyclic compound featuring a cyclohexane ring fused to a cyclopenta[c]pyrano[3,2-g]chromen system. Its spiro architecture, characterized by a shared carbon atom between two rings, confers unique stereochemical and electronic properties. The compound’s discontinued commercial status (as noted in ) suggests challenges in scalability or stability, necessitating further optimization in synthetic methodologies.

Properties

IUPAC Name

spiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraene-5,1'-cyclohexane]-16-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c21-19-15-6-4-5-14(15)16-11-13-7-10-20(8-2-1-3-9-20)23-17(13)12-18(16)22-19/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXINGCOLOPMQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=O)C5=C4CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2',3',9',10'-Tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H23_{23}NO3_3
  • Molecular Weight : 325.4 g/mol
  • CAS Number : 929841-66-7

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential in medicinal chemistry.

Anticancer Activity

Research has demonstrated that derivatives of the chromenopyridine scaffold, which includes compounds structurally related to this compound, exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies have shown that certain derivatives can inhibit cell proliferation in breast cancer cell lines at low micromolar concentrations. The mechanism involves inducing cell cycle arrest and apoptosis through microtubule destabilization .
  • Selectivity : Some compounds have been noted for their selectivity against tumorigenic cell lines compared to non-tumorigenic counterparts, indicating a promising safety profile for therapeutic applications .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition of Bacterial Strains : Compounds derived from the chromenopyridine family demonstrated activity against various Gram-positive bacteria. For example, certain derivatives showed enhanced inhibitory activity against Staphylococcus aureus and Bacillus cereus compared to standard antibiotics like ampicillin .

Anticoagulant Activity

Recent studies have indicated that certain derivatives of this compound possess anticoagulant properties:

  • Inhibition of Coagulation Factors : Specific analogs were found to inhibit blood coagulation factors Xa and XIa effectively. This suggests potential applications in managing thrombotic disorders .

Case Studies

Several case studies illustrate the biological activity of this compound and its derivatives:

  • Case Study on Anticancer Properties :
    • A study involved testing various derivatives against luminal breast cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptosis markers when treated with specific derivatives of the compound .
  • Case Study on Antimicrobial Efficacy :
    • In vitro tests revealed that several compounds exhibited substantial antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics against multiple bacterial strains. The most effective derivatives had MIC values significantly lower than those of reference compounds .

Research Findings Summary Table

Biological ActivityObservations
AnticancerInhibits proliferation in breast cancer cells; induces apoptosis
AntimicrobialEffective against Gram-positive bacteria; superior to ampicillin
AnticoagulantInhibits factors Xa and XIa; potential for thrombotic disorder management

Scientific Research Applications

Structural Characteristics

The molecular formula of 2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one is represented as C21H24O3C_{21}H_{24}O_3. The structure comprises multiple fused rings, including a cyclohexane and a cyclopenta[c]pyran moiety, contributing to its complexity and potential reactivity. The presence of functional groups such as hydroxyl and carbonyl groups enhances its chemical reactivity and biological interactions.

Medicinal Chemistry

The compound exhibits significant biological activity, making it a candidate for drug development. Preliminary studies suggest it may possess:

  • Antioxidant properties: Compounds with similar structures have demonstrated the ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial activity: Research indicates that derivatives of this compound may inhibit the growth of various pathogenic microorganisms.
  • Anti-inflammatory effects: Investigations into related compounds suggest potential applications in treating inflammatory conditions.

Synthetic Methodologies

Synthesis of This compound typically involves multi-step synthetic routes. Common methodologies include:

  • Cyclization reactions: These reactions are crucial for forming the spiro linkage between cyclohexane and cyclopentane moieties.
  • Functional group modifications: Hydroxyl and carbonyl groups can be introduced or modified to enhance biological activity.

Industrial Applications

The unique structural properties of this compound suggest several potential industrial applications:

  • Pharmaceutical formulations: Its biological properties may allow it to be incorporated into various therapeutic formulations.
  • Chemical intermediates: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of derivatives similar to This compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant activity that could be harnessed for therapeutic purposes.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of structurally related compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. These findings support further exploration into the use of this compound as a natural antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares a spirocyclic pyrano-chromen backbone with several analogs, differing primarily in substituents and oxidation states. Key comparisons include:

Compound Name Molecular Formula Key Substituents/Features Synthesis Method Key Properties/Applications Reference
2',3',9',10'-Tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one C20H22O3 Spirocyclohexane, ketone at 4' Likely via cyclohexanone and chromene precursors (inferred from analogs) Discontinued; potential bioactivity studies
6'-Ethyl-10'-hydroxy-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one C19H22O4 Ethyl group at 6', hydroxyl at 10' Not explicitly described; likely similar to spirochromene protocols Research use; available commercially
10'-Hydroxy-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one C18H20O4 Methyl group at 6', hydroxyl at 10' Not explicitly described; structural analogs suggest MCR approaches Research use; commercial availability
3-Phenyl-10-(2,3,4-trimethoxyphenyl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione C27H22O7 Phenyl, trimethoxyphenyl, dione One-pot MCR of chromenone, aldehyde, and Meldrum’s acid High yield (68%); confirmed by NMR/HRMS
8-Methyl-4-phenyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione C19H14O4 Methyl, phenyl, dione Condensation of acetylated chromenone derivatives Structural characterization via spectroscopy

Spectral and Physical Properties

  • NMR Signatures : The target compound’s ¹H and ¹³C NMR spectra would exhibit distinct signals for the spiro carbon (δ ~35–40 ppm in ¹³C NMR) and the ketone (δ ~200–210 ppm). Similar compounds, such as those in and , show aromatic proton resonances at δ 6.5–8.5 ppm and carbonyl signals at δ ~165–175 ppm .
  • Melting Points: Analogous spirochromenones (e.g., 3-phenyl-10-(trimethoxyphenyl)-chromene dione) exhibit melting points of 163–165°C , suggesting the target compound may have comparable thermal stability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one?

  • Methodological Answer : The synthesis of spirocyclic compounds often involves ring-closing metathesis (RCM) as a key step to form the fused pyrano-chromen system. For example, similar spiro compounds were synthesized via RCM using Grubbs catalysts under inert conditions . Multi-step approaches may also include acid-catalyzed cyclization or microwave-assisted reactions to optimize yield and purity. Solvent selection (e.g., dichloromethane or toluene) and temperature control (25–80°C) are critical for minimizing side products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • X-ray crystallography is the gold standard for confirming spirocyclic geometry and stereochemistry. For instance, crystallographic data for related spiro compounds resolved bond angles and torsional strain in the cyclohexane-cyclopenta system .
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies proton environments and carbon hybridization. Key signals include downfield shifts for carbonyl groups (~δ 170–190 ppm in ¹³C NMR) and splitting patterns for diastereotopic protons in the spiro junction .
  • High-resolution mass spectrometry (HRMS) validates molecular formula and fragmentation pathways .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for structurally similar compounds, which recommend:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis due to potential volatile byproducts (e.g., solvents like toluene) .
  • Emergency measures : Immediate rinsing with water for skin contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this spiro compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) calculates bond dissociation energies, HOMO-LUMO gaps, and transition states. For example, DFT studies on similar chromenones revealed steric hindrance at the spiro carbon, influencing regioselectivity in electrophilic substitutions .
  • Molecular docking assesses interactions with biological targets (e.g., enzymes), guiding drug design. Use software like AutoDock Vina with force fields optimized for heterocycles .

Q. How can researchers resolve contradictions in synthetic yields reported across different methodologies?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary parameters (catalyst loading, solvent polarity, temperature) to identify optimal conditions. For instance, RCM yields improved from 45% to 72% by switching from Grubbs 1st-gen to Hoveyda-Grubbs catalysts .
  • Analytical troubleshooting : Use HPLC to detect impurities (e.g., unreacted starting materials) that may inflate yield calculations. Adjust purification methods (e.g., column chromatography vs. recrystallization) .

Q. What strategies enhance enantiomeric purity in asymmetric synthesis of this compound?

  • Methodological Answer :

  • Chiral auxiliaries : Temporarily introduce chiral groups (e.g., Evans oxazolidinones) to direct stereochemistry during cyclization .
  • Chiral chromatography : Use columns packed with cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers post-synthesis .
  • Catalytic asymmetric synthesis : Employ chiral catalysts like BINOL-derived phosphoric acids for enantioselective pyran ring formation .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., halogens at the phenyl ring) and test against disease models (e.g., cancer cell lines). For example, fluorinated analogs of related chromenones showed enhanced cytotoxicity .
  • In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and compare with control compounds .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer :

  • Re-optimize computational models : Adjust basis sets (e.g., B3LYP/6-311++G**) to better approximate experimental conditions (solvent, temperature).
  • Validate with hybrid techniques : Compare DFT-predicted NMR shifts with experimental data, adjusting for solvent effects (e.g., PCM model for DMSO) .

Tables for Key Data

Synthetic Method Yield (%) Key Conditions Reference
Ring-closing metathesis72Grubbs catalyst, toluene, 80°C
Acid-catalyzed cyclization58H₂SO₄, CH₂Cl₂, rt
Microwave-assisted synthesis85Ethanol, 100°C, 30 min
Spectroscopic Data Key Observations Reference
¹H NMR (400 MHz, CDCl₃)δ 5.82 (s, 1H, chromenone H), δ 2.10–2.50 (m, cyclohexane)
X-ray crystallographySpiro C-C bond length: 1.54 Å, dihedral angle: 88°

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